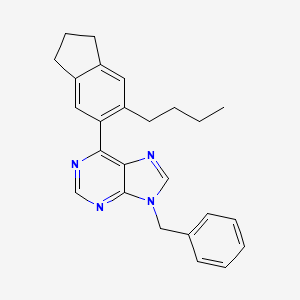
2,2'-(Pentane-1,5-diyldisulfinyl)diethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(Pentane-1,5-diyldisulfinyl)diethanol is an organic compound with the molecular formula C₉H₂₀O₄S₂ and a molecular weight of 256.38 g/mol . It is a sulfoxide derivative, characterized by the presence of two hydroxyl groups and a disulfinyl linkage. This compound is primarily used for research purposes in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Pentane-1,5-diyldisulfinyl)diethanol typically involves the reaction of 1,5-dibromopentane with sodium sulfinate, followed by the addition of ethylene glycol . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 1,5-dibromopentane reacts with sodium sulfinate in an aqueous medium to form 1,5-disulfinylpentane.
Step 2: The intermediate 1,5-disulfinylpentane is then reacted with ethylene glycol under basic conditions to yield 2,2’-(Pentane-1,5-diyldisulfinyl)diethanol.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial-scale production methods would likely involve similar synthetic routes with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization would be employed to ensure high-quality production.
化学反应分析
Types of Reactions
2,2’-(Pentane-1,5-diyldisulfinyl)diethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfoxide group can be reduced to a sulfide.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides.
Substitution: Formation of alkyl halides or other substituted derivatives.
科学研究应用
2,2’-(Pentane-1,5-diyldisulfinyl)diethanol is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its effects on biological systems and potential as a biochemical probe.
Medicine: Exploring its potential therapeutic properties and interactions with biological targets.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,2’-(Pentane-1,5-diyldisulfinyl)diethanol involves its interaction with molecular targets through its hydroxyl and sulfoxide groups. These functional groups allow the compound to participate in hydrogen bonding, nucleophilic attacks, and redox reactions. The pathways involved depend on the specific application and the nature of the target molecules.
相似化合物的比较
Similar Compounds
- 2,2’-{1,1’-[Pentane-1,5-diyl-bis(oxy-nitrilo)]-diethyl-idyne}diphenol
- Other sulfoxide derivatives
Uniqueness
2,2’-(Pentane-1,5-diyldisulfinyl)diethanol is unique due to its specific combination of hydroxyl and sulfoxide functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile interactions in both chemical and biological contexts, making it a valuable compound for research and development.
属性
分子式 |
C9H20O4S2 |
|---|---|
分子量 |
256.4 g/mol |
IUPAC 名称 |
2-[5-(2-hydroxyethylsulfinyl)pentylsulfinyl]ethanol |
InChI |
InChI=1S/C9H20O4S2/c10-4-8-14(12)6-2-1-3-7-15(13)9-5-11/h10-11H,1-9H2 |
InChI 键 |
UIICDVKFUKXYQB-UHFFFAOYSA-N |
规范 SMILES |
C(CCS(=O)CCO)CCS(=O)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[1-(Tributylstannyl)ethenyl]heptan-2-one](/img/structure/B14233627.png)
![1,1'-(1,3-Phenylene)bis[3-(2-phenylhydrazinyl)-1H-pyrrole-2,5-dione]](/img/structure/B14233637.png)
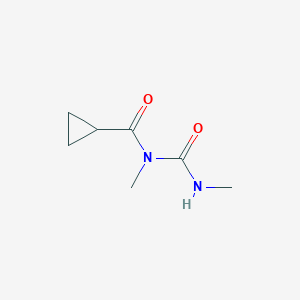
![Benzonitrile, 2,2'-[1,10-decanediylbis(oxy)]bis-](/img/structure/B14233651.png)
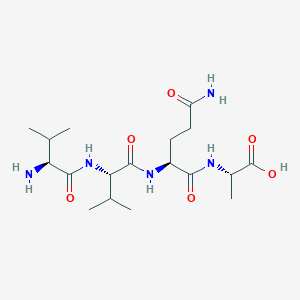
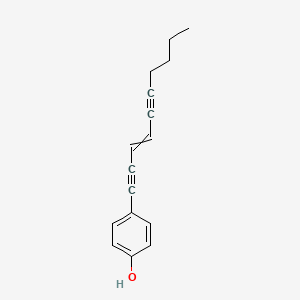

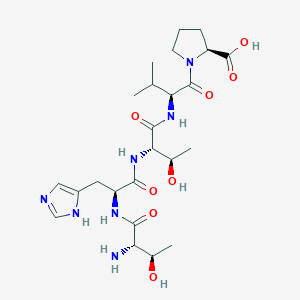
![Phosphonic acid, [(2-methyl-4-oxazolyl)methyl]-, dimethyl ester](/img/structure/B14233693.png)
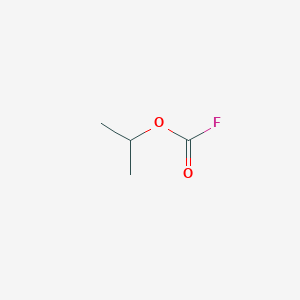
![1-[Phenyl(2,4,6-trimethylbenzoyl)phosphoryl]prop-2-en-1-one](/img/structure/B14233708.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;butanedioic acid](/img/structure/B14233714.png)
